molecular formula C19H16FNO3 B3888032 5-(2-fluorophenyl)-3-hydroxy-1-methyl-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-fluorophenyl)-3-hydroxy-1-methyl-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B3888032
M. Wt: 325.3 g/mol
InChI Key: KMYZXCDCGFYLJA-BMRADRMJSA-N
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Description

The compound “5-(2-fluorophenyl)-3-hydroxy-1-methyl-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one” is a pyrrolone derivative. Pyrrolones are a class of organic compounds containing a pyrrolone moiety, which consists of a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) bonded to a ketone group . The presence of the fluorophenyl and methylbenzoyl groups suggests that this compound may have unique physical and chemical properties, and potentially bioactive properties.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a pyrrolone core with a fluorophenyl group at the 5-position, a hydroxy group at the 3-position, a methyl group at the 1-position, and a methylbenzoyl group at the 4-position. The exact three-dimensional structure and stereochemistry would depend on the specific conditions under which the compound was synthesized .


Chemical Reactions Analysis

As a pyrrolone derivative, this compound would likely undergo reactions typical of pyrrolones, such as nucleophilic addition at the carbonyl group or electrophilic substitution at the aromatic ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. As a pyrrolone derivative with fluorophenyl and methylbenzoyl groups, it would likely be a solid at room temperature and have moderate to low solubility in water .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and contamination .

Future Directions

Future research on this compound could involve detailed studies of its synthesis, characterization, and potential applications. This could include exploring its potential bioactive properties and investigating its mechanism of action .

Properties

IUPAC Name

(4E)-5-(2-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-methylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c1-11-7-9-12(10-8-11)17(22)15-16(21(2)19(24)18(15)23)13-5-3-4-6-14(13)20/h3-10,16,22H,1-2H3/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYZXCDCGFYLJA-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C)C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C)C3=CC=CC=C3F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-fluorophenyl)-3-hydroxy-1-methyl-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
5-(2-fluorophenyl)-3-hydroxy-1-methyl-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
5-(2-fluorophenyl)-3-hydroxy-1-methyl-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
5-(2-fluorophenyl)-3-hydroxy-1-methyl-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
5-(2-fluorophenyl)-3-hydroxy-1-methyl-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
5-(2-fluorophenyl)-3-hydroxy-1-methyl-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

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